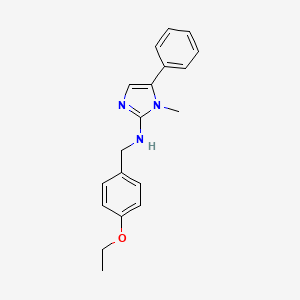acetyl}hydrazinylidene)butanamide](/img/structure/B15021168.png)
(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 5-chloro-2-methylaniline and 3-chloro-4-methylaniline. These compounds undergo a series of reactions, including acylation, condensation, and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)propanamide
- (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)pentanamide
Uniqueness
Compared to similar compounds, (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide exhibits unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H20Cl2N4O3 |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
N'-[(E)-[4-(5-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(3-chloro-4-methylphenyl)oxamide |
InChI |
InChI=1S/C20H20Cl2N4O3/c1-11-5-7-15(10-16(11)22)23-19(28)20(29)26-25-13(3)8-18(27)24-17-9-14(21)6-4-12(17)2/h4-7,9-10H,8H2,1-3H3,(H,23,28)(H,24,27)(H,26,29)/b25-13+ |
InChI-Schlüssel |
NPGPKJMJDYZWRK-DHRITJCHSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)/C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15021089.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021103.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
![3-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B15021124.png)
![2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15021134.png)
![2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B15021142.png)
![2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B15021147.png)
![2-(2-nitrophenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15021162.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15021169.png)
![2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15021177.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
